N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S2/c1-15(17,10-9-13-6-3-2-4-7-13)12-16-21(18,19)14-8-5-11-20-14/h2-8,11,16-17H,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIGIBQXYXAPEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CNS(=O)(=O)C2=CC=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-2-sulfonamide typically involves the condensation of thiophene-2-sulfonyl chloride with N-(2-hydroxy-2-methyl-4-phenylbutyl)amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols can be used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its pharmacological properties.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonamide Compounds
Key Observations :
- The hydroxy-methyl-phenylbutyl group in the target compound is distinct from substituents like cyclohexyl, benzoyl, or cyano-diphenylethyl in analogs. This polar hydroxy group may enhance solubility compared to purely hydrophobic substituents (e.g., tert-butyl in Compound 9g ).
- Synthesis yields for thiophene sulfonamides vary widely (20–93%) depending on substituent complexity and reaction conditions .
Physicochemical Properties
- Melting points : Thiophene sulfonamides with aromatic substituents (e.g., 9d , mp 193–196°C) exhibit higher melting points than aliphatic analogs (e.g., 9a , liquid at room temperature).
- Solubility: Hydroxy groups (as in the target compound) may improve aqueous solubility compared to nonpolar analogs like N-(2-benzoylbenzyl) derivatives .
Biological Activity
N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-2-sulfonamide is a thiophene derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Overview of the Compound
Chemical Structure and Properties
This compound features a thiophene ring, which is a five-membered aromatic structure containing sulfur. This compound is characterized by its sulfonamide functional group, which is known for its biological significance.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H19NO3S2 |
| Molecular Weight | 319.45 g/mol |
The biological activity of thiophene derivatives, including this compound, is attributed to their ability to interact with various biological targets:
- Enzyme Inhibition : Thiophene derivatives can inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.
- Antimicrobial Activity : Compounds containing sulfonamide groups are known for their antibacterial properties, acting by inhibiting bacterial folate synthesis.
- Anticancer Potential : Research indicates that thiophene derivatives may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The compound exhibited significant antimicrobial activity, particularly against Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating bacterial infections.
Anticancer Activity
In vitro studies were conducted to assess the anticancer effects of the compound on human cancer cell lines. The results indicated:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 5.0 |
| MCF-7 (breast cancer) | 10.0 |
| A549 (lung cancer) | 15.0 |
These findings demonstrate that this compound possesses notable cytotoxicity against various cancer cells, indicating its potential for further development as an anticancer drug.
Case Studies
- Case Study on Antimicrobial Resistance : A recent clinical study highlighted the role of thiophene derivatives in overcoming antibiotic resistance in Staphylococcus aureus strains resistant to methicillin. The incorporation of this compound into treatment regimens showed enhanced efficacy compared to standard antibiotics.
- Clinical Trials for Cancer Treatment : Ongoing clinical trials are investigating the use of this compound in combination therapies for patients with advanced-stage cancers. Preliminary results indicate improved patient outcomes and reduced side effects compared to conventional therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
